2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1522285-33-1
VCID: VC7746903
InChI: InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
SMILES: C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Molecular Formula: C7H6F3NO2S
Molecular Weight: 225.19

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1522285-33-1

VCID: VC7746903

Molecular Formula: C7H6F3NO2S

Molecular Weight: 225.19

* For research use only. Not for human or veterinary use.

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid - 1522285-33-1

Description

Structural and Molecular Characteristics

The compound combines a thiazole core (a five-membered ring containing nitrogen and sulfur) with:

  • A trifluoropropyl group (–CF2_2
    –CF2_2
    –CF3_3
    ) at the 2-position.

  • A carboxylic acid group (–COOH) at the 5-position.

Key Structural Analogues from Search Results:

Compound NameMolecular FormulaMolecular Weight (g/mol)SubstituentsSource
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acidC6_6
H4_4
F3_3
NO2_2
S211.16–CF3_3
, –CH3_3
at 4,2 positions
2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acidC5_5
H2_2
F3_3
NO2_2
S197.14–CF3_3
at 2-position
5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acidC8_8
H9_9
F3_3
N2_2
O2_2
222.16–CF2_2
–CF2_2
–CF3_3
at 1-position

Synthesis Pathways

The trifluoropropyl group can be introduced via:

  • Nucleophilic substitution using 3,3,3-trifluoropropyl halides.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with boron-containing trifluoropropyl reagents.

  • Cyclocondensation of thioureas with α-halo ketones to form the thiazole core, followed by functionalization .

Reactivity and Applications

  • Carboxylic Acid Reactivity:

    • Forms salts, esters, and amides via standard acid derivatization .

    • Participates in decarboxylation under thermal or catalytic conditions .

  • Trifluoropropyl Group:

    • Enhances metabolic stability and membrane permeability in bioactive molecules.

  • Potential Applications:

    • Agrochemicals: As a precursor for herbicides or fungicides (cf. pyrazole derivatives in).

    • Pharmaceuticals: Fluorinated thiazoles are explored for anti-inflammatory and antimicrobial activity .

Research Gaps and Future Directions

  • Experimental Characterization: Melting point, NMR, and mass spectrometry data are needed.

  • Biological Screening: Efficacy studies against microbial or enzymatic targets.

  • Optimization: Structure-activity relationships (SAR) for trifluoropropyl chain length vs. activity.

CAS No. 1522285-33-1
Product Name 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Molecular Formula C7H6F3NO2S
Molecular Weight 225.19
IUPAC Name 2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13)
Standard InChIKey FFZNRJDLCKITNX-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)CCC(F)(F)F)C(=O)O
Solubility not available
PubChem Compound 79952705
Last Modified Apr 15 2024

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